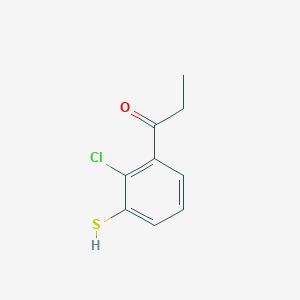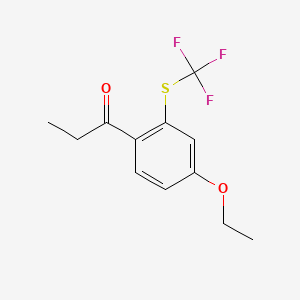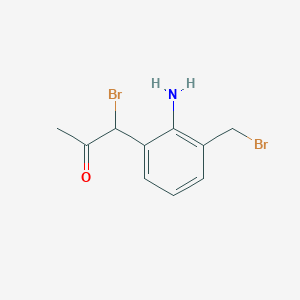
2-Bromo-5-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-chlorobenzamide is an organic compound with the molecular formula C7H5BrClNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chlorobenzamide typically involves the bromination and chlorination of benzamide derivatives. One common method starts with 2-chlorobenzamide, which undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial production, the process may involve more efficient and scalable methods. One such method includes the use of dibrominated amino silica gel as a brominating reagent and iron trifluoromethanesulfonate as a catalyst. This method is environmentally friendly, has a high yield (over 95%), and produces high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-Bromo-5-chlorobenzoic acid and ammonia.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products
Substitution Reactions: Depending on the nucleophile used, products can include various substituted benzamides.
Hydrolysis: The major products are 2-Bromo-5-chlorobenzoic acid and ammonia.
Scientific Research Applications
2-Bromo-5-chlorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-chlorobenzamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific proteins. The bromine and chlorine atoms can form halogen bonds with amino acid residues in proteins, affecting their function and activity. This interaction can disrupt normal cellular processes, making it useful in drug development .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chlorobenzoic acid: Similar in structure but with a carboxylic acid group instead of an amide group.
2-Chloro-5-bromobenzamide: Similar but with the positions of bromine and chlorine atoms swapped.
2-Bromo-4-chlorobenzamide: Similar but with the chlorine atom at the 4 position instead of the 5 position.
Uniqueness
2-Bromo-5-chlorobenzamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
131002-02-3 |
|---|---|
Molecular Formula |
C7H5BrClNO |
Molecular Weight |
234.48 g/mol |
IUPAC Name |
2-bromo-5-chlorobenzamide |
InChI |
InChI=1S/C7H5BrClNO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) |
InChI Key |
MUPYRHASLDDKJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


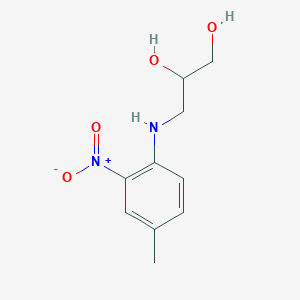
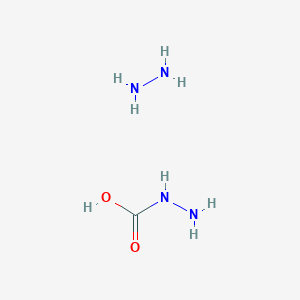


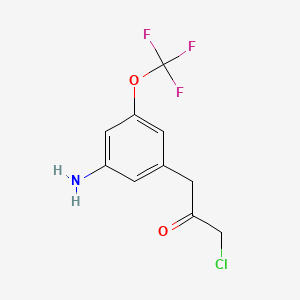


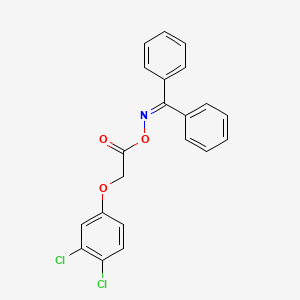
![2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine](/img/structure/B14066435.png)
